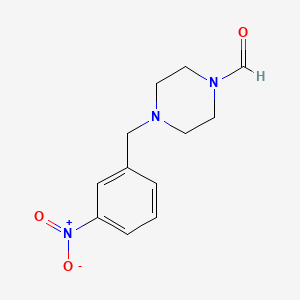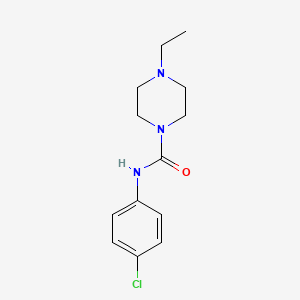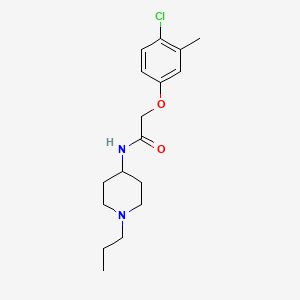
4-(3-nitrobenzyl)-1-piperazinecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-nitrobenzyl)-1-piperazinecarbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the field of medicinal chemistry for the synthesis of various drugs.
Wirkmechanismus
The mechanism of action of 4-(3-nitrobenzyl)-1-piperazinecarbaldehyde is not fully understood. However, it is believed to act by inhibiting the growth of cancer cells and bacteria by interfering with their DNA synthesis. It has also been shown to affect the levels of certain neurotransmitters in the brain, which may contribute to its potential use in treating neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-nitrobenzyl)-1-piperazinecarbaldehyde has a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and lower blood pressure. Additionally, this compound has been shown to have an impact on the central nervous system, affecting the levels of certain neurotransmitters such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(3-nitrobenzyl)-1-piperazinecarbaldehyde in lab experiments is its versatility. This compound can be easily synthesized and has a wide range of potential applications. However, there are also limitations to its use. For example, this compound may be toxic in high doses, and its effects on the human body are not fully understood.
Zukünftige Richtungen
There are many potential future directions for the study of 4-(3-nitrobenzyl)-1-piperazinecarbaldehyde. One direction is the development of new drugs based on this compound. Another direction is the further study of its effects on the central nervous system, which may lead to new treatments for neurological disorders. Additionally, more research is needed to fully understand the toxicity and potential side effects of this compound.
Synthesemethoden
The synthesis of 4-(3-nitrobenzyl)-1-piperazinecarbaldehyde involves the reaction of piperazine with 3-nitrobenzaldehyde in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the desired compound using a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
4-(3-nitrobenzyl)-1-piperazinecarbaldehyde has been extensively studied for its potential use in the development of new drugs. It has been shown to exhibit antitumor, antibacterial, and antifungal activities. In addition, this compound has been found to have a significant impact on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-[(3-nitrophenyl)methyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-10-14-6-4-13(5-7-14)9-11-2-1-3-12(8-11)15(17)18/h1-3,8,10H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXKGHHMCAUTAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Nitrophenyl)methyl]piperazine-1-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(ethylthio)-1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazole](/img/structure/B5766749.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cycloheptylacetamide](/img/structure/B5766774.png)




![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5766817.png)
amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5766827.png)
![3-[1-isobutyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5766835.png)
